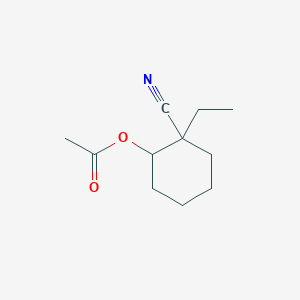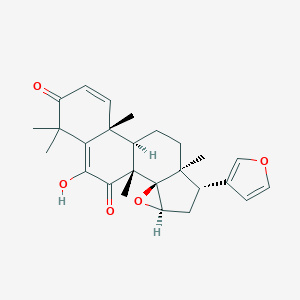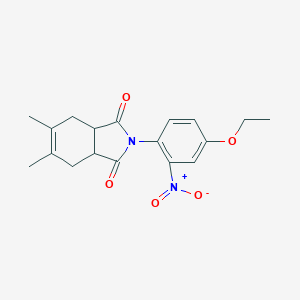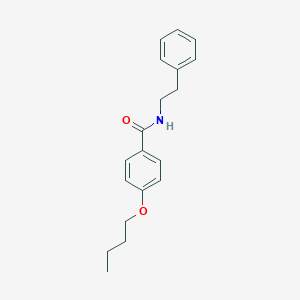![molecular formula C32H30N4O4 B224121 2-benzamido-N-[4-[(2-benzamidobenzoyl)amino]butyl]benzamide](/img/structure/B224121.png)
2-benzamido-N-[4-[(2-benzamidobenzoyl)amino]butyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzamido-N-[4-[(2-benzamidobenzoyl)amino]butyl]benzamide, also known as BBBA, is a small molecule inhibitor that has shown promising results in various scientific studies. BBBA is a potent inhibitor of several protein targets and has been extensively studied for its potential applications in cancer therapy and other diseases.
Mécanisme D'action
2-benzamido-N-[4-[(2-benzamidobenzoyl)amino]butyl]benzamide is a potent inhibitor of several protein targets, including the proteasome and the chymotrypsin-like activity of the 20S proteasome. It has also been shown to inhibit the activity of the histone deacetylase enzymes HDAC1 and HDAC6. These protein targets play important roles in cell growth and survival, and their inhibition by 2-benzamido-N-[4-[(2-benzamidobenzoyl)amino]butyl]benzamide leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-benzamido-N-[4-[(2-benzamidobenzoyl)amino]butyl]benzamide has been shown to induce cell death in cancer cells by activating the intrinsic apoptotic pathway. It also leads to the accumulation of ubiquitinated proteins and the inhibition of the proteasome, leading to the accumulation of misfolded proteins and ER stress. 2-benzamido-N-[4-[(2-benzamidobenzoyl)amino]butyl]benzamide has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is crucial for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
2-benzamido-N-[4-[(2-benzamidobenzoyl)amino]butyl]benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied for its potential applications in cancer therapy and other diseases. However, its limitations include its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-benzamido-N-[4-[(2-benzamidobenzoyl)amino]butyl]benzamide. One potential application is in combination therapy with other cancer drugs to enhance their efficacy. 2-benzamido-N-[4-[(2-benzamidobenzoyl)amino]butyl]benzamide has also been studied for its potential use in treating other diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Further studies are needed to fully understand the mechanism of action of 2-benzamido-N-[4-[(2-benzamidobenzoyl)amino]butyl]benzamide and its potential applications in these diseases. Additionally, the development of more potent and selective 2-benzamido-N-[4-[(2-benzamidobenzoyl)amino]butyl]benzamide analogs may lead to improved therapeutic outcomes.
Méthodes De Synthèse
The synthesis of 2-benzamido-N-[4-[(2-benzamidobenzoyl)amino]butyl]benzamide involves the reaction of 4-aminobutyl amine with 2-benzamidobenzoyl chloride. The reaction is carried out in anhydrous conditions using a suitable solvent such as dichloromethane or chloroform. The resulting product is purified using column chromatography to obtain pure 2-benzamido-N-[4-[(2-benzamidobenzoyl)amino]butyl]benzamide.
Applications De Recherche Scientifique
2-benzamido-N-[4-[(2-benzamidobenzoyl)amino]butyl]benzamide has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. 2-benzamido-N-[4-[(2-benzamidobenzoyl)amino]butyl]benzamide has also been studied for its potential use in treating other diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
Nom du produit |
2-benzamido-N-[4-[(2-benzamidobenzoyl)amino]butyl]benzamide |
|---|---|
Formule moléculaire |
C32H30N4O4 |
Poids moléculaire |
534.6 g/mol |
Nom IUPAC |
2-benzamido-N-[4-[(2-benzamidobenzoyl)amino]butyl]benzamide |
InChI |
InChI=1S/C32H30N4O4/c37-29(23-13-3-1-4-14-23)35-27-19-9-7-17-25(27)31(39)33-21-11-12-22-34-32(40)26-18-8-10-20-28(26)36-30(38)24-15-5-2-6-16-24/h1-10,13-20H,11-12,21-22H2,(H,33,39)(H,34,40)(H,35,37)(H,36,38) |
Clé InChI |
IMGRVDIXROWGOW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCCCCNC(=O)C3=CC=CC=C3NC(=O)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCCCCNC(=O)C3=CC=CC=C3NC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-[4-(1-adamantyl)phenoxy]-N'-{4-nitrobenzylidene}acetohydrazide](/img/structure/B224089.png)
![2-chloro-N-[4-[2-[4-[(2-chlorobenzoyl)amino]phenyl]pyrimidin-5-yl]phenyl]benzamide](/img/structure/B224090.png)
![3-amino-N-{3-nitrophenyl}-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B224091.png)